molecular formula C20H24N4O B2836973 N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide CAS No. 685107-70-4

N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide

Cat. No.: B2836973
CAS No.: 685107-70-4
M. Wt: 336.439
InChI Key: ZYNVTZVPJIPRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinergic Activity Research

N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide and its analogs, including indol-2-carboxylic acid esters containing N-phenylpiperazine moiety, have been investigated for their potential as anticholinergic agents. A study conducted by Padrtová et al. (2020) explored the synthesis of various indolylcarbonyloxyaminopropanols and evaluated their anticholinergic activity, particularly their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. This research is significant for understanding the potential therapeutic applications of these compounds in conditions where anticholinergic properties are beneficial (Padrtová et al., 2020).

Serotonin Receptor Agonist Research

The compound's derivatives have been explored as selective serotonin (5-HT) receptor agonists. Heinrich et al. (2004) studied 1-[4-(indol-3-yl)butyl]-4-arylpiperazines to identify potent 5-HT(1A) agonists. These compounds are potential pharmacological tools for studying mood disorders. The research demonstrated that certain structural elements and substituents in the compound's derivatives can significantly influence their affinity and specificity for 5-HT(1A) receptors, indicating their potential use in psychopharmacology (Heinrich et al., 2004).

NK1 Receptor Antagonist Research

Another area of research involves the development of NK1 receptor antagonists. Di Fabio et al. (2009) identified N-phenylpiperazine analogs with high in vitro affinity and optimized pharmacokinetic profiles. Among these, vestipitant, a derivative compound, was recognized for its potency and selectivity as an NK1 receptor antagonist, with implications for its use as a drug candidate in various therapeutic applications (Di Fabio et al., 2009).

Anticancer Research

Compounds related to this compound have also been studied for their anticancer properties. Hassan et al. (2021) developed novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity against various human cancer cell lines. This research opens up potential avenues for the use of these compounds in cancer treatment (Hassan et al., 2021).

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-22-12-14-23(15-13-22)18-8-6-17(7-9-18)21-20(25)24-11-10-16-4-2-3-5-19(16)24/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNVTZVPJIPRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.